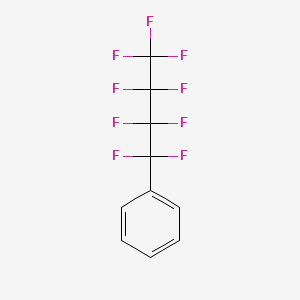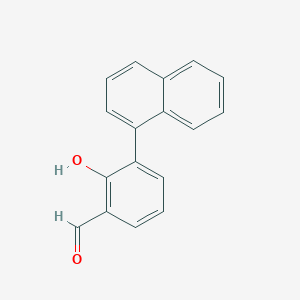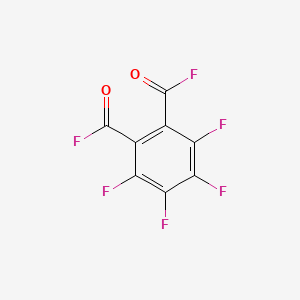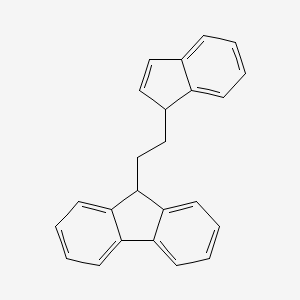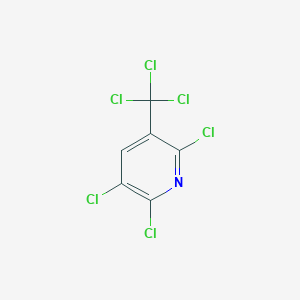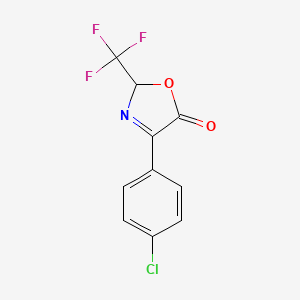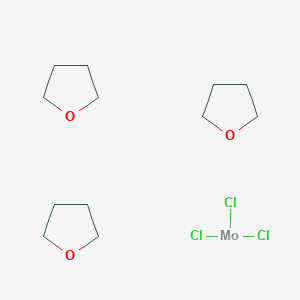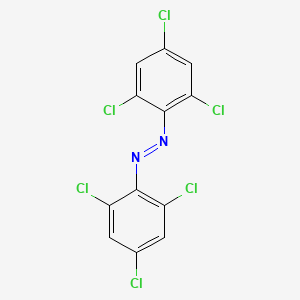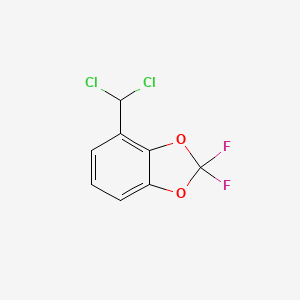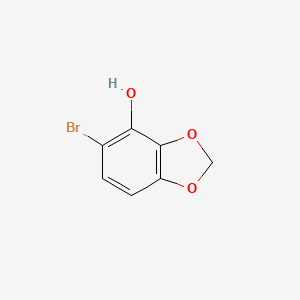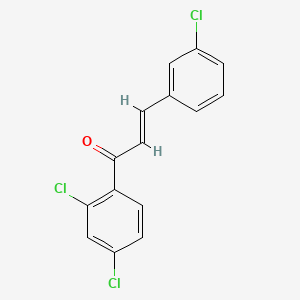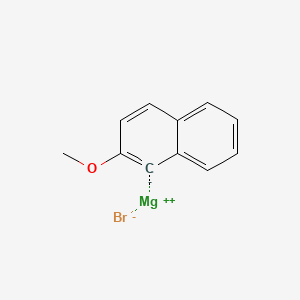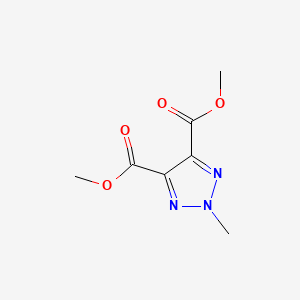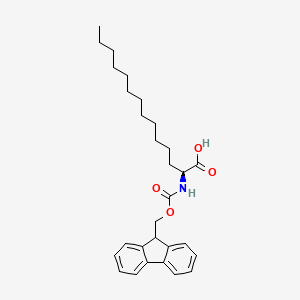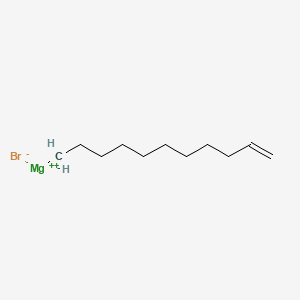
Undec-10-enylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undec-10-enylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents. These reagents are highly reactive and versatile, commonly used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the synthesis of complex organic molecules due to its reactivity and ability to introduce the undec-10-enyl group into various substrates.
Mécanisme D'action
Target of Action
Undec-10-enylmagnesium bromide is primarily used in the synthesis of novel bipolar phospholipids with different head groups and chain lengths . It acts as a Grignard reagent, which are powerful tools in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
The compound undergoes copper-catalysed coupling with ω-functionalised halogenoalkanes of different chain lengths to provide long-chain ω-substituted alkenes . This reaction is key in the synthesis of novel bipolar phospholipids .
Biochemical Pathways
The copper-catalysed coupling reaction is a part of the larger biochemical pathway involved in the synthesis of bipolar phospholipids . These phospholipids play crucial roles in the formation of cell membranes and other biological functions.
Result of Action
The result of the action of this compound is the formation of long-chain ω-substituted alkenes . These are key building blocks for the direct synthesis of bipolar phospholipids with different head groups .
Action Environment
The efficacy and stability of this compound are influenced by the reaction conditions, including the presence of a copper catalyst and ω-functionalised halogenoalkanes . The reaction conditions have been studied to optimize product yields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undec-10-enylmagnesium bromide is typically prepared by the reaction of 11-bromoundec-1-ene with magnesium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
11-bromoundec-1-ene+Mg→Undec-10-enylmagnesium bromide
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is carefully monitored to ensure complete conversion of the starting material and to avoid side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Undec-10-enylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Coupling Reactions: Participates in coupling reactions with halogenoalkanes to form long-chain alkenes.
Substitution Reactions: Can replace halogen atoms in organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.
Halogenoalkanes: Copper-catalyzed coupling with halogenoalkanes to form long-chain alkenes.
Solvents: Anhydrous tetrahydrofuran (THF) is commonly used as the solvent.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Long-chain Alkenes: From coupling reactions with halogenoalkanes.
Applications De Recherche Scientifique
Undec-10-enylmagnesium bromide has several applications in scientific research:
Organic Synthesis: Used to introduce the undec-10-enyl group into various organic molecules, aiding in the synthesis of complex structures.
Phospholipid Synthesis: Key reagent in the synthesis of novel bipolar phospholipids with different head groups and chain lengths.
Material Science: Utilized in the preparation of functionalized alkenes, which are building blocks for advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
Ethylmagnesium Bromide: Used for forming carbon-carbon bonds but introduces an ethyl group instead of an undec-10-enyl group.
Vinylmagnesium Bromide: Used for introducing vinyl groups into organic molecules.
Uniqueness
Undec-10-enylmagnesium bromide is unique due to its long carbon chain, which allows for the introduction of a longer alkyl group into target molecules. This property makes it particularly useful in the synthesis of long-chain alkenes and complex organic structures.
Propriétés
IUPAC Name |
magnesium;undec-1-ene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21.BrH.Mg/c1-3-5-7-9-11-10-8-6-4-2;;/h3H,1-2,4-11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDOPCRUDMDGCV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCCCCC=C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88476-93-1 |
Source


|
| Record name | 88476-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
